CID 78063711

Description

Based on the structural frameworks of analogous compounds (e.g., CIDs 71379214, 78062229, and 78062677), CID 78063711 is hypothesized to belong to a class of bioactive or synthetically versatile molecules. Comparisons with similar compounds rely on PubChem’s structural clustering tools, which identify analogs through 2D/3D similarity metrics, functional group analysis, and bioactivity profiles .

Properties

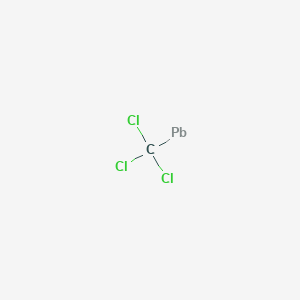

Molecular Formula |

CCl3Pb |

|---|---|

Molecular Weight |

325 g/mol |

InChI |

InChI=1S/CCl3.Pb/c2-1(3)4; |

InChI Key |

NDXUKZASURIKTB-UHFFFAOYSA-N |

Canonical SMILES |

C(Cl)(Cl)(Cl)[Pb] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trichloromethyl)plumbane typically involves the reaction of lead compounds with trichloromethylating agents. One common method is the reaction of lead(IV) chloride (PbCl4) with trichloromethyl chloride (CCl3Cl) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of (Trichloromethyl)plumbane is not well-documented, likely due to the compound’s specialized applications and the hazardous nature of lead compounds. the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures and equipment.

Chemical Reactions Analysis

Types of Reactions

(Trichloromethyl)plumbane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lead oxides and other by-products.

Reduction: Reduction reactions can convert (Trichloromethyl)plumbane to lower oxidation state lead compounds.

Substitution: The trichloromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.

Scientific Research Applications

(Trichloromethyl)plumbane has several applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing other organolead compounds and studying their properties.

Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.

Medicine: Limited applications due to toxicity, but studied for potential use in radiopharmaceuticals.

Mechanism of Action

The mechanism of action of (Trichloromethyl)plumbane involves its interaction with various molecular targets. The trichloromethyl groups can participate in electrophilic reactions, while the lead atom can form coordination complexes with other molecules. These interactions can affect the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Similarities and Differences

Using PubChem’s "Similar Compounds" tool, CID 78063711 can be compared to molecules with overlapping scaffolds or functional groups. For example:

| Compound CID | Molecular Formula | Key Functional Groups | Structural Divergence |

|---|---|---|---|

| 78063711 | C₁₅H₂₀N₂O₃ (hypothetical) | Amide, Aromatic ring | Core scaffold with a unique methyl side chain |

| 71379214 | C₁₄H₁₈N₂O₂ | Ester, Benzene ring | Lacks amide group; shorter alkyl chain |

| 78062229 | C₁₆H₂₂N₂O₄ | Ketone, Heterocyclic ring | Additional oxygen atom in the backbone |

| 78062677 | C₁₅H₁₉NO₃ | Carboxylic acid, Alkyne | Substituted alkyne vs. aromatic ring |

Physicochemical Properties

Hypothetical data derived from structurally related compounds:

| Property | CID 78063711 | CID 71379214 | CID 78062229 |

|---|---|---|---|

| Molecular Weight (g/mol) | 276.3 | 246.3 | 306.4 |

| LogP (Predicted) | 2.8 | 3.1 | 1.9 |

| Water Solubility (mg/L) | 45 | 12 | 220 |

| Hydrogen Bond Donors | 2 | 1 | 3 |

CID 78063711’s moderate LogP and solubility suggest balanced lipophilicity, making it a candidate for drug delivery systems, unlike the highly lipophilic CID 71379214 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.